molecular formula C14H15ClFNO B1372021 (4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride CAS No. 1210538-26-3

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B1372021
CAS RN: 1210538-26-3
M. Wt: 267.72 g/mol
InChI Key: ZFTQZMCYYHIXMY-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride, otherwise known as FMPMH, is a novel compound that has been studied for its potential applications in the field of scientific research. FMPMH is a derivative of aniline, and is a type of amine that has been studied for its ability to interact with a variety of different molecules, which makes it an attractive molecule for research.

Scientific Research Applications

Antibacterial Activity

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride, when condensed with aromatic aldehydes and ketones and then reduced, produces secondary propanaryl-amines. These compounds, in the form of oxalates and hydrochlorides, exhibit significant antibacterial activity, as reported by Arutyunyan et al. (2017) in the Russian Journal of General Chemistry.

Chiral Discrimination and Separation

A study by Bereznitski et al. (2002) demonstrated the separation of enantiomers of a related compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention of enantiomers was primarily influenced by weak hydrogen bonds and other interactions, offering insights into chiral discrimination techniques. This study was published in Enantiomer.

Fluorescent pH Sensors

Triphenylamine derivatives, functionalized with fluorophenyl and methoxyphenyl groups, have been synthesized and characterized for their pH-dependent absorptions and emissions. These compounds, including those with fluorophenyl groups, could serve as fluorescent pH sensors, as detailed by Hu et al. (2013) in Chemistry, an Asian journal.

Organic Light-Emitting Diodes (OLEDs)

The transport and luminescence properties of naphthyl phenylamine (NPA) compounds, including those with fluorophenyl and methoxyphenyl groups, were studied by Tong et al. (2004) in Synthetic Metals. These compounds were incorporated into OLEDs, emitting in the range of 420-440 nm, indicating potential applications in display technologies.

Proton Exchange Membranes

In the context of fuel cell applications, copoly(arylene ether sulfone)s containing methoxyphenyl groups have been developed. These copolymers, as detailed by Wang et al. (2012) in the Journal of Membrane Science, exhibit high proton conductivities and low methanol permeabilities, making them suitable for proton exchange membranes in fuel cells.

properties

IUPAC Name

(4-fluorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10;/h2-9,14H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTQZMCYYHIXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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